molecular formula C20H19NO4 B1235974 7-Hydroxy-8-(4-morpholinylmethyl)-3-phenyl-1-benzopyran-4-one

7-Hydroxy-8-(4-morpholinylmethyl)-3-phenyl-1-benzopyran-4-one

Cat. No. B1235974
M. Wt: 337.4 g/mol
InChI Key: VFWZRNWEXUGWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-8-(4-morpholinylmethyl)-3-phenyl-1-benzopyran-4-one is a member of isoflavones.

Scientific Research Applications

Chemical Reactions and Synthesis

  • This compound has been utilized in various chemical reactions, including those involving nonacarbonyldiiron, pentacarbonyliron, and hexacarbonylmolybdenum. These reactions result in the formation of different ketones through N–O and C–C bond cleavage of the 2-isoxazoline ring, followed by hydrolysis (Nitta, Yi, & Kobayashi, 1985).

Crystal Structure Analysis

  • Studies have explored the crystal structure of compounds similar to 7-Hydroxy-8-(4-morpholinylmethyl)-3-phenyl-1-benzopyran-4-one, highlighting their crystallization in specific systems and providing insights into their molecular structure (Manolov & Maichle‐Moessmer, 2007).

Synthesis and Biological Evaluation

  • Research has been conducted on the synthesis and biological evaluation of antiplatelet 2-morpholinylchromones, a series related to 7-Hydroxy-8-(4-morpholinylmethyl)-3-phenyl-1-benzopyran-4-one, which have shown efficacy in inhibiting platelet aggregation and thrombus formation (Morris et al., 1993).

Molecular Docking Studies for Cancer Research

  • Molecular docking studies have been conducted on morpholine-substituted compounds, which are structurally similar to the chemical , for their potential as anti-breast cancer agents. These studies aim to evaluate the binding and efficacy of these compounds against cancer cell lines (Kumar et al., 2021).

Anti-Tumor Properties

  • There has been research on the anti-tumor properties of phenolic benzopyran lactone and amine derivatives, which are structurally related to 7-Hydroxy-8-(4-morpholinylmethyl)-3-phenyl-1-benzopyran-4-one. These studies include the examination of their effects on tumor growth in vitro and the selection of certain compounds for ongoing testing against human cancers (Jurd, 1997).

Development of Fluorescent Probes

  • Flavonol-based molecules, closely related to the compound , have been utilized in the development of small-molecule fluorescent probes for various sensing applications. These applications range from detecting biological species to environmental hazards, highlighting the versatility of these compounds in scientific research (Qin et al., 2021).

properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

7-hydroxy-8-(morpholin-4-ylmethyl)-3-phenylchromen-4-one

InChI

InChI=1S/C20H19NO4/c22-18-7-6-15-19(23)17(14-4-2-1-3-5-14)13-25-20(15)16(18)12-21-8-10-24-11-9-21/h1-7,13,22H,8-12H2

InChI Key

VFWZRNWEXUGWGH-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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